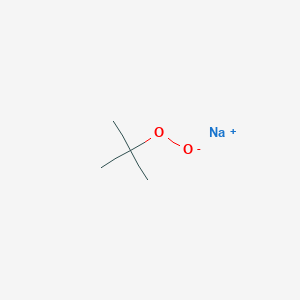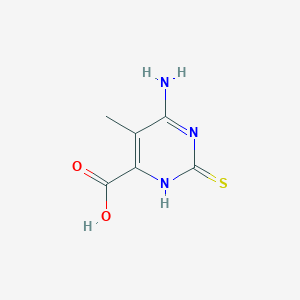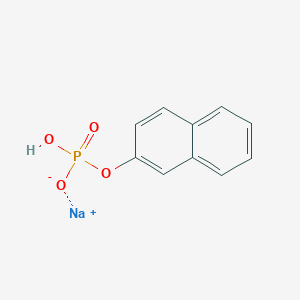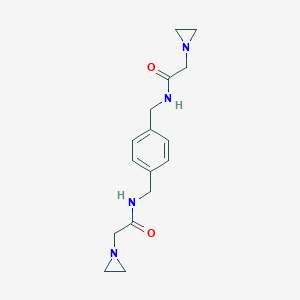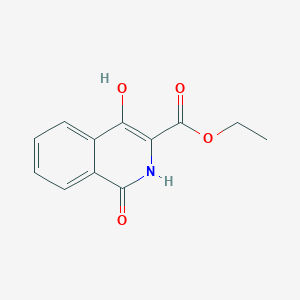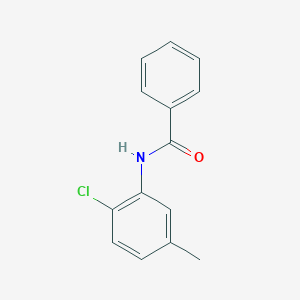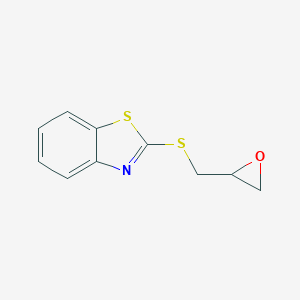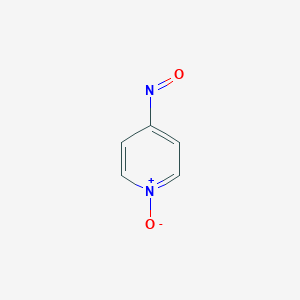
4-Nitrosopyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrosopyridine 1-oxide (4-NOPO) is a nitrosating agent that has been widely used in the field of chemical research due to its unique chemical properties. As a nitrosating agent, 4-NOPO is capable of introducing a nitroso group (-NO) into various organic compounds, which has led to its use in the synthesis of a wide range of chemical compounds. In
Wirkmechanismus
The mechanism of action of 4-Nitrosopyridine 1-oxide involves the transfer of a nitroso group to a target molecule, which can result in the formation of a nitrosamine. Nitrosamines are known to be potent carcinogens, and as such, the use of 4-Nitrosopyridine 1-oxide in chemical research requires careful consideration and appropriate safety measures.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Nitrosopyridine 1-oxide are not well understood, and further research is needed to fully elucidate its effects on living organisms. However, it is known that exposure to nitrosamines can lead to the development of cancer, and as such, the use of 4-Nitrosopyridine 1-oxide in chemical research requires appropriate safety measures to minimize the risk of exposure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Nitrosopyridine 1-oxide in chemical research is its ability to introduce a nitroso group into various organic compounds under mild conditions. Additionally, 4-Nitrosopyridine 1-oxide is a relatively inexpensive reagent, making it a cost-effective option for chemical synthesis. However, the use of 4-Nitrosopyridine 1-oxide requires appropriate safety measures to minimize the risk of exposure to nitrosamines, which are known to be potent carcinogens.
Zukünftige Richtungen
There are several future directions for research involving 4-Nitrosopyridine 1-oxide. One area of interest is the development of new analytical methods for the detection of nitroso compounds. Additionally, further research is needed to fully elucidate the biochemical and physiological effects of 4-Nitrosopyridine 1-oxide, as well as its potential role in the development of cancer. Finally, the use of 4-Nitrosopyridine 1-oxide in chemical synthesis may be further optimized through the development of new reaction conditions and the exploration of its use in the synthesis of new chemical compounds.
Synthesemethoden
The synthesis of 4-Nitrosopyridine 1-oxide involves the reaction of sodium nitrite with pyridine in the presence of an acid catalyst. The reaction proceeds through the formation of a nitrous acid intermediate, which then reacts with pyridine to form 4-Nitrosopyridine 1-oxide. The reaction can be carried out under mild conditions and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
4-Nitrosopyridine 1-oxide has been widely used in chemical research due to its ability to introduce a nitroso group into various organic compounds. This has led to its use in the synthesis of a wide range of chemical compounds, including pharmaceuticals, agrochemicals, and dyes. Additionally, 4-Nitrosopyridine 1-oxide has been used in the study of the mechanisms of nitrosation reactions, as well as in the development of new analytical methods for the detection of nitroso compounds.
Eigenschaften
CAS-Nummer |
13673-29-5 |
|---|---|
Produktname |
4-Nitrosopyridine 1-oxide |
Molekularformel |
C5H4N2O2 |
Molekulargewicht |
124.1 g/mol |
IUPAC-Name |
4-nitroso-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H4N2O2/c8-6-5-1-3-7(9)4-2-5/h1-4H |
InChI-Schlüssel |
XCDZOYYDXOVSBF-UHFFFAOYSA-N |
SMILES |
C1=C[N+](=CC=C1N=O)[O-] |
Kanonische SMILES |
C1=C[N+](=CC=C1N=O)[O-] |
Andere CAS-Nummern |
13673-29-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



